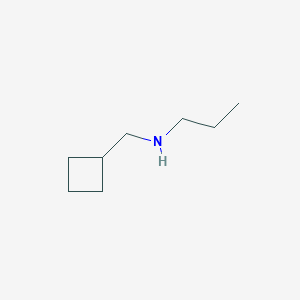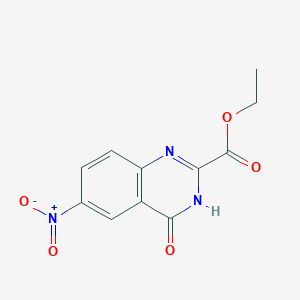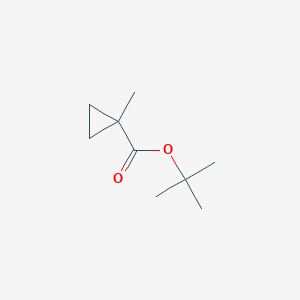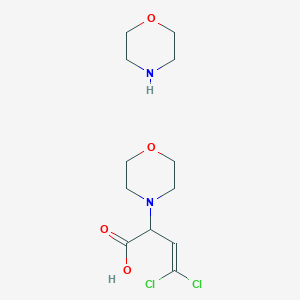![molecular formula C11H13ClN2O3S B13985050 [(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid CAS No. 13908-54-8](/img/structure/B13985050.png)
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C11H13ClN2O3S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfanyl group attached to an acetic acid moiety, along with a chloroethyl carbamoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroethyl carbamoyl group can be reduced to form the corresponding amine.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The chloroethyl carbamoyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential cytotoxic effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid: Similar structure but with a nitroso group.
4-(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Propriétés
Numéro CAS |
13908-54-8 |
|---|---|
Formule moléculaire |
C11H13ClN2O3S |
Poids moléculaire |
288.75 g/mol |
Nom IUPAC |
2-[4-(2-chloroethylcarbamoylamino)phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H13ClN2O3S/c12-5-6-13-11(17)14-8-1-3-9(4-2-8)18-7-10(15)16/h1-4H,5-7H2,(H,15,16)(H2,13,14,17) |
Clé InChI |
WBGHNASQTYDLBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NCCCl)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)


![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)



